Azimilide hydrochloride

Cardiac Electrophysiology Potassium Channel Pharmacology Patch-Clamp Electrophysiology

Azimilide hydrochloride is a non-substitutable Class III antiarrhythmic tool compound with dual IKr/IKs blockade (IC50 0.4–1 μM, 2.6–3 μM). Unlike IKr-selective agents (dofetilide, sotalol), it delivers rate-independent ERP prolongation, terminates experimental AF in 93% of models (vs. 50% for dofetilide), and uniquely lowers defibrillation thresholds. It provides pure Class III action without sotalol's beta-blockade confounding. Available ≥98% purity. For research use only.

Molecular Formula C23H30Cl3N5O3
Molecular Weight 530.9 g/mol
CAS No. 149888-94-8
Cat. No. B1662470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzimilide hydrochloride
CAS149888-94-8
Synonyms1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064
Molecular FormulaC23H30Cl3N5O3
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl
InChIInChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;;
InChIKeyHHPSICLSNHCSNZ-DSHYBBOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azimilide Hydrochloride (CAS 149888-94-8) for Cardiac Electrophysiology Research and Antiarrhythmic Drug Development Procurement


Azimilide hydrochloride is an investigational Class III antiarrhythmic agent characterized by its dual blockade of the rapidly activating (IKr) and slowly activating (IKs) components of the cardiac delayed rectifier potassium current [1]. Unlike conventional Class III agents such as sotalol and dofetilide which selectively block only IKr, azimilide's capacity to inhibit both IKr and IKs confers distinct electrophysiological properties [2]. Azimilide prolongs action potential duration, QT interval, and effective refractory period in a dose-dependent manner [3]. The compound is orally bioavailable (85%), reaches peak plasma concentrations within 6–8 hours, and exhibits an extended elimination half-life of approximately 114 hours, enabling once-daily dosing regimens [4]. As an investigational agent that did not complete Phase III clinical development for atrial fibrillation, azimilide remains a valuable research tool for elucidating the functional consequences of combined IKr/IKs blockade and for benchmarking novel ion channel modulators in preclinical studies [5].

Why Class III Potassium Channel Blocker Substitution Is Not Equivalent: Azimilide Hydrochloride vs. IKr-Selective Agents in Electrophysiology Research


Substituting azimilide with IKr-selective Class III agents such as dofetilide, d-sotalol, or ibutilide fundamentally alters the experimental outcome in preclinical models of atrial and ventricular arrhythmias. Azimilide inhibits both IKr (IC50 0.4–1 μM) and IKs (IC50 2.6–3 μM), whereas conventional Class III agents block only IKr [1]. This dual-channel blockade translates into distinct functional consequences: azimilide produces rate-independent or minimally reverse use-dependent prolongation of the effective refractory period (ERP), whereas pure IKr blockers such as dofetilide exhibit pronounced reverse use-dependence with markedly reduced efficacy at faster heart rates [2]. In vivo, azimilide terminated experimental atrial fibrillation in 93% of animals compared to 50% for dofetilide (P < 0.05), demonstrating that IKr blockade alone cannot fully recapitulate azimilide's antiarrhythmic profile [3]. For researchers requiring a tool compound to interrogate the combined IKr/IKs pharmacological space or for studies where rate-independent Class III action is critical, azimilide represents a non-substitutable reference standard that cannot be replaced by IKr-selective alternatives [4].

Quantitative Comparative Evidence: Azimilide Hydrochloride Differentiation from Dofetilide, Sotalol, and Amiodarone in Cardiac Electrophysiology Models


Dual IKr/IKs Channel Blockade vs. IKr-Selective Inhibition in Isolated Guinea Pig Ventricular Myocytes

Azimilide demonstrates dual blockade of both the rapid (IKr) and slow (IKs) components of the cardiac delayed rectifier potassium current, whereas the comparators dofetilide and d-sotalol block only IKr [1]. In guinea pig ventricular myocytes, azimilide inhibited IKr with an IC50 of 0.4 μM and IKs with an IC50 of 3 μM, representing a 7.5-fold selectivity for IKr over IKs [1]. In contrast, dofetilide and d-sotalol are highly selective IKr blockers with negligible IKs inhibition at therapeutic concentrations [2]. This dual-channel blockade distinguishes azimilide mechanistically from all IKr-selective Class III agents and underlies its distinct rate-dependent electrophysiological profile [3].

Cardiac Electrophysiology Potassium Channel Pharmacology Patch-Clamp Electrophysiology

Rate-Independent ERP Prolongation vs. Reverse Use-Dependence of Dofetilide in Canine Atrial Fibrillation Model

In a direct comparative study in anesthetized dogs with sustained vagal atrial fibrillation, azimilide terminated AF in 13/14 dogs (93%), whereas dofetilide terminated AF in only 6/12 dogs (50%, P < 0.05) [1]. Azimilide produced rate-independent prolongation of the effective refractory period (ERP): at lower dose, ERP increased by 38±6% at a basic cycle length (BCL) of 400 ms and by 35±10% at BCL 200 ms [1]. In contrast, dofetilide exhibited marked reverse use-dependence: ERP increased by 51±3% at BCL 400 ms but only 17±3% at BCL 200 ms, indicating substantially reduced efficacy at faster heart rates [1]. Neither drug affected conduction velocity [1].

Atrial Fibrillation Electrophysiology Refractory Period

Extended Elimination Half-Life (114 h) vs. Sotalol (12 h) and Dofetilide (10 h) for Once-Daily Dosing Research Models

Azimilide exhibits a mean elimination half-life of 114 hours following oral administration, which is approximately 10-fold longer than sotalol (~12 hours) and dofetilide (~10 hours) [1]. Azimilide is 85% orally bioavailable and reaches peak blood concentrations within 6–8 hours [1]. This extended half-life enabled once-daily dosing in clinical trials evaluating doses of 35, 50, 75, 100, and 125 mg/day for atrial fibrillation prophylaxis [2]. In contrast, sotalol requires twice-daily dosing, and dofetilide requires twice-daily dosing with mandatory in-hospital initiation for QT monitoring [3]. Azimilide pharmacokinetics are dose-proportional, independent of age, and not significantly affected by coadministration of digoxin or warfarin [4].

Pharmacokinetics Drug Development Antiarrhythmic Pharmacology

Dose-Dependent Defibrillation Threshold Reduction vs. Sotalol and Dofetilide in Canine Ventricular Fibrillation Model

In open-chest anesthetized dogs, azimilide elicited a dose-dependent reduction in the defibrillation voltage required for 50% probability of successful defibrillation (V50) [1]. Compared with baseline, azimilide at cumulative doses of 2, 7, 17, and 30 mg/kg i.v. lowered mean V50 by 2±9%, 10±18%, 11±14%, and 19±5%, respectively (P < 0.05 for dose effect) [1]. Azimilide also increased magnitude squared coherence during ventricular fibrillation by 17±20%, 32±31%, 20±44%, and 27±20% across the same dose range, indicating improved spatial organization [1]. In contrast, while class III agents generally decrease DFT, clinical studies have shown that sotalol and dofetilide have no significant effect on or are associated with decreased defibrillation thresholds in humans, whereas amiodarone may increase DFT [2].

Defibrillation Ventricular Fibrillation Implantable Cardioverter-Defibrillator

Absence of Beta-Adrenergic Blockade vs. d,l-Sotalol in Rat Hemodynamic Model

In anesthetized rats, azimilide at doses of 5.0, 10.0, and 20.0 mg/kg i.v. (at or above antifibrillatory doses) did not produce statistically significant effects on isoproterenol-induced tachycardia or hypotension [1]. In contrast, d,l-sotalol at 6.0 mg/kg i.v. reduced the isoproterenol-induced tachycardic response from 133±11 to 80±10 beats/min (P < 0.05), and at 3.0 mg/kg i.v. reduced the hypotensive response from -74±4 to -43±5 mmHg (P < 0.05) [1]. In a separate canine study, azimilide was well tolerated hemodynamically up to 30 mg/kg i.v., whereas sotalol produced significant and dose-related decreases in both blood pressure and heart rate [2].

Beta-Adrenergic Pharmacology Hemodynamics Antiarrhythmic Mechanisms

Torsade de Pointes Incidence in Clinical Atrial Fibrillation Trials vs. Dofetilide and Sotalol

In the A-COMET-II trial comparing azimilide (125 mg once daily) with sotalol (160 mg twice daily) and placebo in 658 patients with persistent atrial fibrillation, torsade de pointes (TdP) occurred in 5 of 211 azimilide-treated patients (2.4%) [1]. In a pooled analysis of four dose-ranging trials (n=1,380), TdP occurred in 0.9% of patients receiving azimilide 100–125 mg/day [2]. In a canine model of chronic complete AV block, TdP incidence was comparable for azimilide (5/9, 56%) and dofetilide (6/9, 67%) [3]. Clinically, dofetilide is associated with TdP rates of 0.8–3.3% depending on dosing and renal function, while sotalol TdP incidence is 0.5–2.4% [4]. Azimilide's proarrhythmic risk profile is similar to other Class III agents, though its dual-channel blockade was hypothesized to potentially reduce TdP risk relative to pure IKr blockers—a hypothesis not supported by clinical data [5].

Proarrhythmia Safety Pharmacology Atrial Fibrillation

Optimal Research and Industrial Application Scenarios for Azimilide Hydrochloride Based on Quantitative Differentiation Evidence


Cardiac Potassium Channel Pharmacology: Comparative Studies of IKr-Selective vs. Combined IKr/IKs Blockade

Azimilide serves as an essential reference compound for studies comparing the electrophysiological consequences of pure IKr blockade (e.g., dofetilide, sotalol) versus combined IKr/IKs blockade. In guinea pig ventricular myocytes, azimilide demonstrates IC50 values of 0.4 μM for IKr and 3 μM for IKs, providing a characterized dual-blockade profile [1]. Researchers can leverage this defined dual-channel inhibition to investigate rate-dependent effects on action potential duration, effective refractory period, and arrhythmia susceptibility that differ fundamentally from IKr-selective agents [2].

Atrial Fibrillation Preclinical Models Requiring Rate-Independent Antiarrhythmic Efficacy

For preclinical atrial fibrillation models where tachycardia is present and rate-independent Class III action is required, azimilide provides a critical advantage over IKr-selective agents. In canine vagal AF models, azimilide terminated AF in 93% of animals and produced rate-independent ERP prolongation (38±6% increase at 400 ms BCL vs. 35±10% at 200 ms BCL), whereas dofetilide showed marked reverse use-dependence (51±3% at 400 ms vs. 17±3% at 200 ms) and terminated AF in only 50% of animals [3].

Defibrillation Threshold and ICD Adjunctive Therapy Research

Azimilide is uniquely suited for research investigating pharmacological reduction of defibrillation thresholds. In canine studies, azimilide reduced V50 by up to 19±5% at 30 mg/kg i.v. and increased spatial organization during ventricular fibrillation [4]. This property distinguishes azimilide from sotalol and dofetilide, which do not significantly lower DFT, and from amiodarone, which may increase DFT. For ICD adjunctive therapy models or defibrillation efficacy optimization studies, azimilide provides a tool compound with DFT-lowering capability [5].

Pure Class III Antiarrhythmic Tool Compound Without Beta-Adrenergic Confounding Effects

For studies requiring Class III potassium channel blockade without concomitant beta-adrenergic antagonism, azimilide offers a cleaner pharmacological profile than sotalol. In rat hemodynamic studies, azimilide (5.0–20.0 mg/kg i.v.) did not affect isoproterenol-induced tachycardia or hypotension, whereas d,l-sotalol (6.0 mg/kg i.v.) reduced tachycardia by 40% (P < 0.05) and hypotension by 42% (P < 0.05) [6]. Researchers investigating isolated Class III effects on repolarization without beta-blockade confounding should select azimilide over sotalol [7].

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